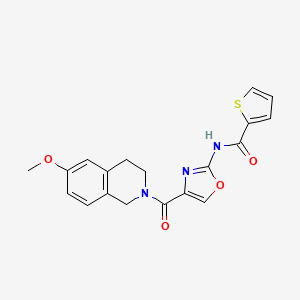
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . This moiety is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The 1,2,3,4-tetrahydroisoquinoline moiety can undergo various reactions, including isomerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 6-Methoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 163.22 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis of quinazolinone and thiazolidinone derivatives demonstrated their potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showcasing their utility in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).
Heterocyclic Derivative Synthesis
Research on the catalytic reactions of gamma-oxoalkynes under oxidative carbonylation conditions produced various heterocyclic derivatives, including oxazoline, tetrahydrofuran, and dihydropyridinone, highlighting the versatility of these methods in synthesizing complex organic structures (Bacchi et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-14-5-4-13-10-22(7-6-12(13)9-14)18(24)15-11-26-19(20-15)21-17(23)16-3-2-8-27-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWIHBDAUNAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



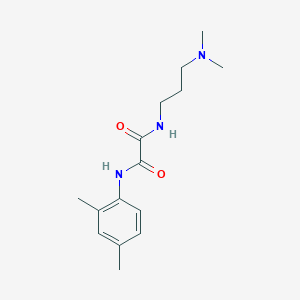
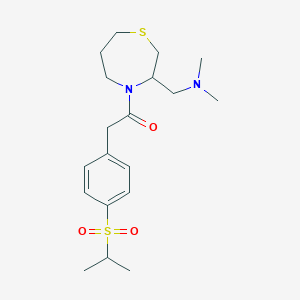

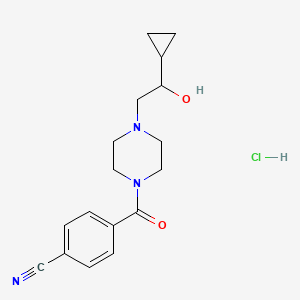
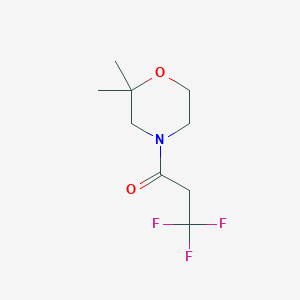
![(E)-2-cyano-N-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2766858.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)
![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2766860.png)
![4-methoxy-2-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2766862.png)
![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)

